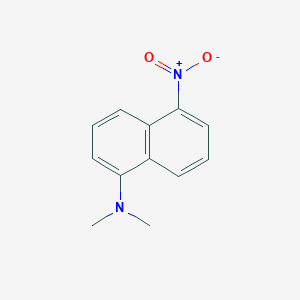

1-Naphthalenamine, N,N-dimethyl-5-nitro-

Description

Contextualization within Substituted Naphthalene (B1677914) Chemistry

Substituted naphthalenes are a significant class of organic compounds built upon the bicyclic aromatic hydrocarbon naphthalene. The introduction of various functional groups onto the naphthalene rings leads to a diverse array of molecules with a wide spectrum of applications, from pharmaceuticals and dyes to materials science. The position of these substituents on the naphthalene core is crucial, as it dictates the molecule's symmetry, polarity, and reactivity.

Structural and Functional Group Analysis of the Chemical Compound

The chemical structure of 1-Naphthalenamine, N,N-dimethyl-5-nitro- is fundamental to its properties and reactivity.

Structural Framework: The core of the molecule is the naphthalene ring system, a planar, aromatic structure composed of two fused benzene (B151609) rings.

Functional Groups:

N,N-dimethylamino group (-N(CH₃)₂): Located at the 1-position (an α-position), this tertiary amine group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom. This group can significantly influence the electron density of the naphthalene ring system.

Nitro group (-NO₂): Positioned at the 5-position (another α-position), the nitro group is a powerful electron-withdrawing group.

The specific placement of these two functional groups at the 1 and 5 positions of the naphthalene ring is significant. This peri-positioning can lead to steric interactions and electronic effects that are distinct from other substitution patterns. The interplay between the electron-donating dimethylamino group and the electron-withdrawing nitro group across the naphthalene backbone is a key area of academic investigation, particularly in the context of intramolecular charge transfer (ICT) phenomena.

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| IUPAC Name | N,N-dimethyl-5-nitronaphthalen-1-amine |

| CAS Number | 5459-25-6 |

Historical Development of Related Nitro- and Aminonaphthalene Derivatives

The study of nitro- and aminonaphthalene derivatives has a rich history intertwined with the development of synthetic dye chemistry in the 19th and 20th centuries.

Initially, nitration of naphthalene was a key industrial process. The direct nitration of naphthalene primarily yields 1-nitronaphthalene (B515781), with smaller amounts of 2-nitronaphthalene. internationalscholarsjournals.com Further nitration of 1-nitronaphthalene leads to a mixture of dinitronaphthalenes, with the 1,5- and 1,8-isomers being major products. The separation of these isomers was a significant challenge for early chemists. A notable publication from 1933 by Hodgson and Walker detailed a method for the preparation of pure 1,5- and 1,8-dinitronaphthalene. rsc.org

The reduction of these nitro compounds to their corresponding aminonaphthalenes was the next crucial step. 1-Naphthylamine (B1663977), obtained from the reduction of 1-nitronaphthalene, became a vital precursor for a vast number of azo dyes. google.com The Bucherer reaction, discovered in the early 20th century, provided an alternative route to naphthylamines from naphthols. The development of various reduction methods, from early techniques using iron and acid to modern catalytic hydrogenation, has been a continuous area of research. google.comgoogle.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

10433-94-0 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

N,N-dimethyl-5-nitronaphthalen-1-amine |

InChI |

InChI=1S/C12H12N2O2/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)14(15)16/h3-8H,1-2H3 |

InChI Key |

QIXOMIDTQKARSO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Naphthalenamine, N,n Dimethyl 5 Nitro

Synthetic Routes via Precursor Modification

A primary strategy for synthesizing 1-Naphthalenamine, N,N-dimethyl-5-nitro- involves the modification of suitable precursors. This can be achieved through several pathways, including nitration of an aminonaphthalene or amination of a nitronaphthalene.

Nitration of N,N-Dimethyl-1-Naphthalenamine: Regioselectivity and Yield Optimization

The direct nitration of N,N-dimethyl-1-naphthalenamine is a potential route to the target compound. The regioselectivity of this electrophilic aromatic substitution is a critical factor. In the nitration of naphthalene (B1677914) derivatives, the position of substitution is influenced by the directing effects of the existing substituents. stackexchange.com For N,N-dimethyl-1-naphthalenamine, the dimethylamino group is an activating ortho-, para-director. However, steric hindrance from the peri-hydrogen at the 8-position can influence the substitution pattern. wordpress.com

Nitration of naphthalene itself typically favors the 1-position. stackexchange.com However, the conditions of the nitration reaction, such as the nitrating agent and the solvent, can significantly affect the isomer distribution. rsc.orgrsc.orgresearchgate.netnih.gov For instance, nitration in phosphoric acid can lead to a preference for substitution at the position remote from the substituent compared to nitration in sulfuric acid. rsc.org

To optimize the yield of the desired 5-nitro isomer, careful control of reaction conditions is necessary. This includes the choice of nitrating agent (e.g., nitric acid, nitronium salts), temperature, and reaction time. rsc.orgresearchgate.netnih.gov The presence of the activating dimethylamino group makes the ring highly susceptible to nitration, and controlling the reaction to achieve mono-nitration at the desired position is a key challenge.

N,N-Dimethylation of 5-Nitro-1-Naphthalenamine: Selective Functionalization Methods

An alternative and often more controlled approach is the N,N-dimethylation of 5-nitro-1-naphthalenamine. nih.gov This method avoids the regioselectivity issues associated with the nitration of the highly activated N,N-dimethyl-1-naphthalenamine.

Several methods exist for the N,N-dimethylation of primary aromatic amines. doi.org Traditional methods often utilize methyl halides or dimethyl sulfate, but these can lead to mixtures of secondary and tertiary amines and require a stoichiometric amount of a strong base. doi.org

The Eschweiler-Clarke reaction offers a classic method for the methylation of primary and secondary amines using excess formic acid and formaldehyde. wikipedia.orgjk-sci.comorganic-chemistry.orgambeed.com This reaction proceeds via reductive amination and advantageously stops at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts. wikipedia.orgjk-sci.comorganic-chemistry.orgambeed.com The reaction is typically performed in an aqueous solution near boiling. wikipedia.org The mechanism involves the formation of an imine with formaldehyde, which is then reduced by formic acid, acting as a hydride source. wikipedia.orgyoutube.com

Modern selective N,N-dimethylation methods often employ catalysts to improve efficiency and selectivity under milder conditions. nih.govchemrxiv.orgacs.orgchemrxiv.org These methods can utilize alternative methylating agents like dimethyl carbonate or methanol (B129727). doi.orgrsc.orglookchem.comresearchgate.netlookchem.com

Alternative Naphthalene Ring Functionalization Prior to Amination/Nitration

Synthesizing 1-Naphthalenamine, N,N-dimethyl-5-nitro- can also be approached by functionalizing the naphthalene ring prior to the introduction of the amino and nitro groups. This strategy can offer better control over the final substitution pattern.

For instance, one could start with a naphthalene derivative that already has substituents at the desired positions, which can then be converted to the amino and nitro groups. The development of new methodologies for the regioselective synthesis of polysubstituted naphthalenes is an active area of research. acs.orgnih.gov These methods include electrophilic cyclizations and other annulation strategies. nih.gov

Direct amination of naphthalene derivatives is also a possibility. For example, a one-step catalytic amination of naphthalene to naphthylamine has been reported. rsc.org Similarly, methods for the direct ortho-selective amination of naphthol derivatives have been developed. nih.gov While not directly applicable to the synthesis of 1-Naphthalenamine, N,N-dimethyl-5-nitro-, these methods highlight the ongoing development of novel amination techniques.

Catalytic Methodologies in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced reaction efficiency, selectivity, and sustainability.

Role of Specific Catalysts in Enhancing Reaction Efficiency and Selectivity

Catalysts can be employed in both the nitration and amination steps of the synthesis.

For Nitration:

While traditional nitration often uses strong acids, catalytic methods are being explored to improve selectivity and reduce waste. Solid acid catalysts, for example, have been investigated for the nitration of aromatic compounds. A solid superacid catalyst, S2O8²⁻/Fe-ZrO2, has shown high efficiency in the nitration of 1-nitronaphthalene (B515781). researchgate.net

For N,N-Dimethylation:

A variety of catalysts have been developed for the N,N-dimethylation of amines. These include both homogeneous and heterogeneous systems.

Ruthenium catalysts: Ru nanoparticles on carbon (Ru/C) have been shown to be effective for the selective N-dimethylation of a broad spectrum of amines, including aromatic amines, using formaldehyde. nih.govchemrxiv.orgacs.orgchemrxiv.org Homogeneous ruthenium complexes have also been used for the N-methylation of amines with CO2 as a C1 source. nih.govacs.org

Platinum catalysts: Carbon-supported platinum nanoparticles (Pt/C) have been used for the selective N,N-dimethylation of aliphatic amines and the N-monomethylation of anilines with methanol. lookchem.com

Copper catalysts: Copper nanoparticles have been used for the one-pot reductive N-methylation of nitroarenes. nih.govchemrxiv.org

Palladium catalysts: TiO2-supported nano-Pd catalysts have been used for the N,N-dimethylation of amines and nitro compounds with methanol under UV irradiation. rsc.org

Other catalysts: Diphenylammonium triflate has been reported as an effective catalyst for the highly selective N,N-dimethylation of primary aromatic amines with dimethyl carbonate. doi.org

The choice of catalyst and reaction conditions can significantly influence the outcome of the reaction, allowing for high yields and selectivities.

Interactive Data Table: Catalysts for N,N-Dimethylation of Aromatic Amines

| Catalyst | Methylating Agent | Substrate Scope | Key Features |

| Ru/C | Formaldehyde | Broad, including aromatic amines nih.govchemrxiv.orgacs.orgchemrxiv.org | High efficiency, operational simplicity nih.govchemrxiv.orgacs.orgchemrxiv.org |

| Pt/C | Methanol | Anilines (N-monomethylation) lookchem.com | Selective N-monomethylation lookchem.com |

| Diphenylammonium triflate | Dimethyl Carbonate | Primary aromatic amines doi.org | High selectivity and yield doi.org |

| Pd/TiO2 | Methanol | Aromatic primary amines, nitro compounds rsc.org | Light-promoted at room temperature rsc.org |

| Cu nanoparticles | Para-formaldehyde | Nitroarenes nih.govchemrxiv.org | Inexpensive, good functional group compatibility nih.govchemrxiv.org |

Mechanistic Insights into Catalyzed Bond Formations

Understanding the reaction mechanisms is crucial for optimizing catalytic processes.

Mechanism of Catalytic Nitration:

The mechanism of electrophilic aromatic nitration is a cornerstone of organic chemistry. rsc.org In many cases, it involves the formation of a nitronium ion (NO2+) as the active electrophile. rsc.org However, alternative mechanisms, such as charge-transfer nitration, have also been proposed, particularly for reactive aromatic compounds like naphthalene. rsc.orgrsc.orgelsevierpure.com This mechanism involves the formation of a cation-radical pair. rsc.orgrsc.org The exact mechanism can depend on the nitrating agent and reaction conditions. researchgate.netnih.gov

Mechanism of Catalytic N,N-Dimethylation:

The mechanism of catalytic N,N-dimethylation often follows a "borrowing hydrogen" or "hydrogen auto-transfer" pathway, especially when using alcohols as the alkylating agent. lookchem.com In this process, the catalyst facilitates the temporary removal of hydrogen from the alcohol to form an aldehyde in situ. The amine then reacts with the aldehyde to form an imine or enamine, which is subsequently reduced by the "borrowed" hydrogen, still held by the catalyst, to yield the methylated amine.

In the case of the Eschweiler-Clarke reaction, the mechanism involves the formation of an iminium ion from the amine and formaldehyde, followed by hydride transfer from formic acid. wikipedia.orgjk-sci.comorganic-chemistry.orgambeed.comyoutube.com

For catalytic systems using CO2 and H2, the mechanism can involve the formation of formamide (B127407) intermediates followed by reduction. researchgate.net

Green Chemistry Principles Applied to the Synthesis of the Chemical Compound

The traditional synthesis of 1-Naphthalenamine, N,N-dimethyl-5-nitro-, and similar compounds often involves harsh reagents and generates significant chemical waste. The application of green chemistry principles aims to develop more environmentally benign and sustainable synthetic routes. Key areas for improvement include the use of safer reagents, the development of catalytic processes, and the reduction of waste.

Greener N,N-Dimethylation Methods

The initial step of synthesizing the N,N-dimethyl-1-naphthylamine precursor can be made more sustainable by moving away from toxic and hazardous methylating agents like methyl halides and dimethyl sulfate. Modern approaches focus on the use of greener carbon sources and catalytic systems.

Catalytic N-Methylation with Greener Reagents: Transition-metal-catalyzed N-methylation of amines has emerged as a practical and cost-effective alternative. acs.org Environmentally benign C1 sources such as methanol, formaldehyde, formic acid, and carbon dioxide are increasingly used. acs.orgnih.gov For instance, ruthenium nanoparticles supported on carbon (Ru/C) have been shown to be effective heterogeneous catalysts for the selective N-dimethylation of a wide range of primary amines using formaldehyde. nih.govnih.gov This method offers advantages such as operational simplicity and the easy recovery and reuse of the catalyst. nih.govnih.gov

One-Pot Synthesis from Nitroarenes: To further enhance efficiency and reduce waste, one-pot procedures that combine the reduction of a nitro group and subsequent N-methylation are highly desirable. A route for the direct synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol has been developed using a Raney-Ni® catalyst. researchgate.net In this process, methanol serves as a hydrogen source for the nitro reduction, the alkylating agent, and the solvent. researchgate.net A similar strategy could be adapted for the synthesis of N,N-dimethyl-1-naphthylamine from 1-nitronaphthalene.

Table 2: Comparison of Traditional and Green N,N-Dimethylation Methods

| Method | Methylating Agent | Catalyst | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Traditional | Methyl Halides, Dimethyl Sulfate | None | High reactivity | Toxic, hazardous byproducts | - |

| Eschweiler-Clarke | Formaldehyde, Formic Acid | None | Uses readily available reagents | Requires stoichiometric reagents, CO₂ byproduct | google.com |

| Green Catalytic | Methanol, Formaldehyde, CO₂/H₂ | Ru/C, Cu-based catalysts | Use of greener reagents, catalyst recyclability, high selectivity | May require higher pressures or temperatures | acs.orgnih.govnih.govresearchgate.net |

Greener Nitration Methodologies

The nitration step is often the most environmentally challenging part of the synthesis. Traditional methods using a mixture of concentrated nitric and sulfuric acids are highly corrosive, generate significant acidic waste, and can lead to poor selectivity and over-nitration. rsc.org

Alternative Nitrating Agents and Catalysts: A major focus of green chemistry is the replacement of mixed acid with less hazardous alternatives. Solid acid catalysts, metal nitrates, and other milder nitrating agents are being explored. For example, bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) has been used as an efficient and safer nitrating agent, avoiding the need for highly corrosive acids. researchgate.net

Solvent-Free and Aqueous Nitration: The development of nitration reactions that can be carried out in water or without a solvent is a significant step towards greener processes. Catalyst- and solvent-free nitration of aromatics using only dilute aqueous nitric acid has been demonstrated, which acts as both the nitronium ion source and a self-catalyst. nih.gov This approach eliminates the need for catalyst recycling and disposal, thereby preventing a considerable amount of toxic waste. nih.gov

Mechanochemical Methods: Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a solvent-free alternative. Rapid and efficient protocols for the electrophilic nitration of various aromatic compounds under mechanochemical conditions have been developed using a recyclable organic nitrating reagent. rsc.org

Comprehensive Analysis of Chemical Reactivity of 1 Naphthalenamine, N,n Dimethyl 5 Nitro

Transformations of the Nitro Group

The nitro group, being a strong electron-withdrawing group, is a primary site for chemical modification, particularly through reduction and reactions with nucleophiles.

Selective Reduction to Amino Derivatives

The selective reduction of the nitro group in 1-Naphthalenamine, N,N-dimethyl-5-nitro- to an amino group is a fundamental transformation. This conversion significantly alters the electronic properties of the naphthalene (B1677914) ring, transforming the electron-withdrawing nitro group into an electron-donating amino group. This reaction can be achieved using various reducing agents.

Commonly, catalytic hydrogenation is employed for this purpose. For instance, processes for the preparation of 1-naphthylamine (B1663977) from 1-nitronaphthalene (B515781) often utilize catalysts like platinum on activated charcoal. google.com The reaction is typically carried out at elevated temperatures and pressures. google.com For example, hydrogenation of purified 1-nitronaphthalene can be performed at temperatures of 160 to 200°C and hydrogen pressures of 80 to 150 bar. google.com Another method involves using a supported catalyst, where the reaction can proceed at a lower temperature of 90°C and a pressure of 1.5 MPa, achieving high conversion rates. google.com

Historically, the reduction of nitroaromatics was also accomplished using iron turnings in the presence of an acid, such as hydrochloric acid. prepchem.com This classic method, known as the Béchamp reduction, involves the gradual addition of the nitro compound to a mixture of iron and acid, with careful temperature control to prevent the formation of undesired azo compounds. prepchem.com

The choice of reducing agent and reaction conditions is crucial for achieving high selectivity and yield, avoiding side reactions such as the reduction of the naphthalene ring itself.

Reactions with Nucleophilic Species

The electron-deficient nature of the carbon atom to which the nitro group is attached, as well as other positions on the naphthalene ring activated by the nitro group, makes them susceptible to nucleophilic attack. While specific studies on the reactions of 1-Naphthalenamine, N,N-dimethyl-5-nitro- with nucleophiles are not extensively detailed in the provided search results, general principles of nucleophilic aromatic substitution on nitroaromatic compounds can be applied.

The presence of the strong electron-withdrawing nitro group facilitates the attack of nucleophiles, potentially leading to the displacement of the nitro group or substitution at other activated positions on the ring. The outcome of such reactions would be highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

Reactions of the N,N-Dimethylamino Moiety

The N,N-dimethylamino group is a key functional group that imparts specific reactivity to the molecule, primarily through the lone pair of electrons on the nitrogen atom. This makes it a site for alkylation, oxidation, and participation in condensation and coupling reactions.

Alkylation and Quaternization Studies

The lone pair of electrons on the nitrogen atom of the N,N-dimethylamino group makes it nucleophilic and thus susceptible to reaction with alkylating agents. This can lead to the formation of a quaternary ammonium (B1175870) salt. While specific alkylation studies on 1-Naphthalenamine, N,N-dimethyl-5-nitro- are not detailed in the provided results, the general reactivity of N,N-dimethylanilines and related compounds suggests that this reaction is feasible. nih.gov For instance, N,N-dimethyl-1-naphthylamine can be synthesized from 1-naphthylamine and a methylating agent. chemicalbook.com This indicates that the nitrogen atom is reactive towards electrophiles.

The quaternization would introduce a permanent positive charge on the nitrogen atom, further influencing the electronic properties and solubility of the molecule. The reactivity in such a reaction would be influenced by the steric hindrance around the nitrogen atom and the electronic effects of the nitro group on the naphthalene ring.

Oxidative Pathways and Product Characterization

The N,N-dimethylamino group can undergo oxidation. The oxidation of tertiary amines can lead to a variety of products, including N-oxides. The deoxygenation of aliphatic and heteroaromatic amine N-oxides can be achieved using reagents like phenylboronic acid. chemicalbook.com

The presence of the nitro group on the naphthalene ring might influence the oxidative stability of the N,N-dimethylamino group. The specific products of oxidation would depend on the oxidizing agent used and the reaction conditions. Characterization of these products would typically involve spectroscopic techniques such as NMR, IR, and mass spectrometry to elucidate their structures.

Condensation and Coupling Reactions Involving the Amine Functionality

Although the N,N-dimethylamino group in 1-Naphthalenamine, N,N-dimethyl-5-nitro- is a tertiary amine and thus cannot directly participate in condensation reactions that require a reactive N-H bond, the aromatic ring system can be involved in coupling reactions.

Aromatic amines are known to participate in various coupling reactions. For example, N,N-Dimethyl-1-naphthylamine is used in the nitrate (B79036) reductase test to form a red azo dye by reacting with a nitrite-sulfanilic acid complex. wikipedia.org This demonstrates the reactivity of the naphthalene ring, activated by the dimethylamino group, towards electrophilic attack.

Furthermore, modern synthetic methods have been developed for the amidation of carboxylic acids using amines in the presence of coupling agents. While these often involve primary or secondary amines, the development of novel catalytic systems could potentially enable the participation of the aromatic system of tertiary amines like 1-Naphthalenamine, N,N-dimethyl-5-nitro- in C-H activation and subsequent coupling reactions. For instance, dirhodium-catalyzed chemo- and site-selective C-H amidation of N,N-dialkylanilines has been reported. lookchem.com

Electrophilic Aromatic Substitution on the Naphthalene Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. The regiochemical outcome of such reactions on 1-Naphthalenamine, N,N-dimethyl-5-nitro- is dictated by the combined influence of the strongly activating N,N-dimethylamino group at the C1 position and the strongly deactivating nitro group at the C5 position.

Investigation of Regioselectivity Driven by Substituent Effects

The N,N-dimethylamino group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. In the naphthalene system, this directs incoming electrophiles primarily to the C2 and C4 positions. Conversely, the nitro group is a potent deactivating group and a meta-director, withdrawing electron density from the ring and directing electrophiles to positions meta to itself (C4, C6, and C8 relative to the C5-nitro group).

The competition between these two groups determines the most probable sites of electrophilic attack.

Activation vs. Deactivation: The activating effect of the dimethylamino group is generally dominant over the deactivating effect of the nitro group, meaning the molecule as a whole is activated for electrophilic substitution compared to unsubstituted naphthalene, but less so than N,N-dimethyl-1-naphthylamine itself.

Directing Effects: The positions activated by the dimethylamino group (C2 and C4) and the positions not strongly deactivated by the nitro group (C2, C4, C8) will be the most favored. The C4 position is activated by the amino group (para) and is simultaneously meta to the nitro group, making it a highly probable site for substitution. The C2 position is also strongly activated (ortho to the amino group). The C8 position, being peri to the amino group, may experience some steric hindrance.

Studies on the halogenation and nitration of the closely related 5-nitro-1-naphthylamine provide strong evidence for this predicted regioselectivity. The amino group in this analog, while slightly less activating than a dimethylamino group, directs electrophiles to the C2 and C4 positions.

| Reactant | Reagents and Conditions | Major Product(s) | Reference |

|---|---|---|---|

| 5-Nitro-1-naphthylamine | Br2 in acetic acid | 2,4-Dibromo-5-nitro-1-naphthylamine | rsc.org |

| 5-Nitro-1-naphthylamine | Nitrating mixture (HNO3/H2SO4) | 2,4-Dinitro-5-nitro-1-naphthylamine (forms 1,2,4,5-tetranitronaphthalene upon hydrolysis and further nitration) | rsc.org |

| N,N-Dimethylaniline (analogous benzene (B151609) system) | HNO3/H2SO4 | Significant formation of the meta-nitro product due to protonation of the amine under strongly acidic conditions. | youtube.com |

This table presents data for analogous compounds to illustrate the principles of regioselectivity.

Directed Functionalization Strategies

Beyond the inherent directing effects of the substituents, specific functionalization can be achieved through directed reactions. One of the most powerful methods for C-H activation is directed ortho-metalation. The N,N-dimethylamino group is a well-known directed metalation group (DMG). Treatment with a strong organolithium base (e.g., n-butyllithium or tert-butyllithium) could potentially lead to selective deprotonation at the C8 (peri) position. The resulting aryllithium species can then be trapped with various electrophiles to install a wide range of functional groups.

However, the strongly electron-withdrawing nitro group would disfavor the formation of an electron-rich organolithium species on the same ring system. Therefore, this strategy would likely require carefully optimized conditions to be successful.

Nucleophilic Aromatic Substitution Potential

While aromatic rings are typically electron-rich and react with electrophiles, the presence of a strong electron-withdrawing group like the nitro group can render the ring susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org This reaction requires a leaving group, typically a halide, located at a position activated by the electron-withdrawing group.

For 1-Naphthalenamine, N,N-dimethyl-5-nitro-, SNAr would not occur on the parent molecule itself, as there is no suitable leaving group. However, if a derivative, such as 4-chloro-N,N-dimethyl-5-nitro-1-naphthalenamine, were synthesized, it would be highly activated for SNAr. The nitro group at C5 would stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C4 (ortho to the nitro group). beilstein-journals.orgyoutube.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring, and then the leaving group is expelled to restore aromaticity. nih.gov

The reactivity in SNAr reactions is highly dependent on the leaving group, with the order of reactivity being F > Cl > Br > I, which is opposite to that of SN2 reactions. sigmaaldrich.com This is because the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. youtube.com

| Substrate | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | Aniline | Base catalysis in various solvents | N-(2,4-Dinitrophenyl)aniline | Good |

| 1-Chloro-2,4-dinitrobenzene | Arginine | Toluene | Substituted N-(2,4-dinitrophenyl)arginine | N/A |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid (Suzuki-Miyaura) | Pd catalyst, base | 4-Nitrobiphenyl | High |

This table illustrates representative SNAr and related reactions on activated aromatic systems.

Exploration of Metal-Catalyzed Cross-Coupling Reactions of Derivatives

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Derivatives of 1-Naphthalenamine, N,N-dimethyl-5-nitro- would be excellent candidates for these transformations.

For reactions like the Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination, a halogenated derivative (e.g., containing Br or I at the C2, C4, or C8 position) would be required. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: A bromo-derivative could be coupled with a wide range of organoboron reagents in the presence of a palladium catalyst and a base to form new C-C bonds. nih.govlibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the introduction of a variety of nitrogen-based functional groups by coupling a halo-derivative with primary or secondary amines. wikipedia.orgnih.gov

Interestingly, recent advances in cross-coupling chemistry have demonstrated that the nitro group itself can act as a leaving group. researchgate.net This opens up the possibility of directly using nitroarenes in coupling reactions without prior conversion to a halide. Palladium catalysts, particularly with specialized phosphine (B1218219) ligands like BrettPhos, have been shown to catalyze the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of nitroarenes. libretexts.orgnih.govresearchgate.net This denitrative coupling would be a highly atom-economical way to functionalize the 5-position of the naphthalene core.

| Reaction Type | Aryl Electrophile | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)2 / SPhos | 4-Nitrobiphenyl | |

| Buchwald-Hartwig | 2-Bromo-13α-estrone derivative | Aniline | Pd(OAc)2 / X-Phos | 2-Anilino-13α-estrone derivative | beilstein-journals.org |

| Denitrative Suzuki-Miyaura | Nitroarenes | Arylboronic acids | Pd(acac)2 / BrettPhos | Biaryls | libretexts.org |

| Denitrative Buchwald-Hartwig | Nitroarenes | Aryl/alkyl amines | Pd(OAc)2 / BrettPhos | N-Aryl/N-alkyl anilines | nih.gov |

This table shows representative metal-catalyzed cross-coupling reactions applicable to derivatives of the title compound.

Advanced Spectroscopic and Structural Elucidation of 1 Naphthalenamine, N,n Dimethyl 5 Nitro

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds. The following sections predict the ¹H and ¹³C NMR spectral data for 1-Naphthalenamine, N,N-dimethyl-5-nitro-, based on the analysis of analogous compounds.

High-Resolution ¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of 1-Naphthalenamine, N,N-dimethyl-5-nitro- is expected to exhibit distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring and the protons of the N,N-dimethylamino group. The presence of both an electron-donating group (N,N-dimethylamino) and an electron-withdrawing group (nitro) significantly influences the chemical shifts of the aromatic protons.

The N,N-dimethylamino group at the C-1 position will cause a shielding effect, leading to an upfield shift of the protons on the same ring, particularly the ortho (H-2) and para (H-4) protons. Conversely, the nitro group at the C-5 position will induce a strong deshielding effect, causing a downfield shift for the protons on its ring, especially the ortho (H-4 and H-6) and para (H-8) protons.

Based on data from similar compounds like N,N-dimethyl-1-naphthylamine and 5-nitro-1-naphthylamine, the predicted chemical shifts and coupling constants are presented in Table 1. rsc.orgrsc.orgchemicalbook.comnih.gov The coupling constants (J-values) are crucial for determining the connectivity of the protons, with typical values for ortho, meta, and para couplings in aromatic systems being in the range of 7-9 Hz, 2-3 Hz, and <1 Hz, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for 1-Naphthalenamine, N,N-dimethyl-5-nitro-

| Proton | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

|---|---|---|

| H-2 | ~7.2-7.3 | J(H2-H3) ≈ 8.0, J(H2-H4) ≈ 1.0 |

| H-3 | ~7.5-7.6 | J(H3-H2) ≈ 8.0, J(H3-H4) ≈ 7.5 |

| H-4 | ~7.9-8.0 | J(H4-H3) ≈ 7.5, J(H4-H2) ≈ 1.0 |

| H-6 | ~8.1-8.2 | J(H6-H7) ≈ 7.5, J(H6-H8) ≈ 1.0 |

| H-7 | ~7.6-7.7 | J(H7-H6) ≈ 7.5, J(H7-H8) ≈ 8.0 |

| H-8 | ~8.8-8.9 | J(H8-H7) ≈ 8.0, J(H8-H6) ≈ 1.0 |

| N(CH₃)₂ | ~2.9-3.0 | Singlet |

¹³C NMR Spectral Interpretation and Structural Correlations

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the naphthalene ring are influenced by the electronic effects of the substituents. The carbon atom attached to the N,N-dimethylamino group (C-1) is expected to be significantly shielded, while the carbon bearing the nitro group (C-5) will be deshielded.

By comparing the known ¹³C NMR data of 1-naphthylamine (B1663977), N,N-dimethyl-1-naphthylamine, and 5-nitro-1-naphthylamine, a prediction of the chemical shifts for the target molecule can be formulated. rsc.orgorganicchemistrydata.orgchemicalbook.com The predicted values are summarized in Table 2. The carbons of the dimethylamino group will appear as a distinct signal in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 1-Naphthalenamine, N,N-dimethyl-5-nitro-

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~150-152 |

| C-2 | ~113-115 |

| C-3 | ~128-130 |

| C-4 | ~124-126 |

| C-4a | ~125-127 |

| C-5 | ~145-147 |

| C-6 | ~122-124 |

| C-7 | ~126-128 |

| C-8 | ~129-131 |

| C-8a | ~134-136 |

| N(CH₃)₂ | ~45-47 |

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While direct 2D NMR data for 1-Naphthalenamine, N,N-dimethyl-5-nitro- is not available, the application of these techniques would be essential for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between coupled protons. For instance, strong cross-peaks would be expected between H-2 and H-3, H-3 and H-4, H-6 and H-7, and H-7 and H-8, confirming their ortho relationships. Weaker, long-range couplings might also be observed. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For example, the protons of the N(CH₃)₂ group would show a correlation to C-1. The aromatic protons would show correlations to neighboring carbons and carbons across the rings, helping to piece together the entire carbon skeleton and confirm the positions of the substituents. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. For instance, a cross-peak between the N(CH₃)₂ protons and the H-2 and H-8 protons would confirm their close spatial relationship, which can be useful in determining the preferred conformation of the dimethylamino group.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Absorption Bands of Nitro and Dimethylamino Groups

The IR and Raman spectra of 1-Naphthalenamine, N,N-dimethyl-5-nitro- are expected to show characteristic bands for the nitro (NO₂) and dimethylamino (N(CH₃)₂) groups.

The nitro group typically exhibits two strong stretching vibrations:

An asymmetric stretching (ν_as(NO₂)) band in the region of 1500-1560 cm⁻¹.

A symmetric stretching (ν_s(NO₂)) band in the range of 1300-1370 cm⁻¹.

The N,N-dimethylamino group is characterized by C-N stretching vibrations and methyl group deformations. The C-N stretching vibration for aromatic amines is typically observed in the 1360-1250 cm⁻¹ region.

Table 3: Predicted Characteristic IR and Raman Bands for Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong | Medium |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | Strong | Strong |

| Dimethylamino (C-N) | Stretch | 1360 - 1250 | Medium-Strong | Medium |

Analysis of Naphthalene Ring Vibrations

The vibrational spectrum of the naphthalene ring itself consists of a complex series of bands corresponding to C-H stretching, C-C stretching, and in-plane and out-of-plane bending modes. The substitution pattern will influence the exact positions and intensities of these bands.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.

C-C Stretching: The characteristic C-C stretching vibrations of the naphthalene ring are expected to appear in the 1400-1650 cm⁻¹ region. These bands can be sensitive to the electronic effects of the substituents.

Out-of-Plane C-H Bending: The pattern of out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region is often diagnostic of the substitution pattern on the aromatic ring.

A computational analysis of 1,5-dinitronaphthalene (B40199) provides some insight into the expected vibrational modes of a disubstituted naphthalene system. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a pivotal technique for characterizing the electronic structure of 1-Naphthalenamine, N,N-dimethyl-5-nitro-. The UV-Vis spectrum is dominated by intense absorption bands that arise from electron transitions between different molecular orbitals.

Characterization of Electronic Transitions and Chromophoric Behavior

The chromophoric system of 1-Naphthalenamine, N,N-dimethyl-5-nitro- is composed of the naphthalene ring substituted with an electron-donating dimethylamino group (-N(CH₃)₂) and an electron-withdrawing nitro group (-NO₂). This "push-pull" configuration is responsible for the compound's characteristic color and electronic properties. The interaction between these groups gives rise to an intramolecular charge-transfer (ICT) transition, which is a key feature of its UV-Vis spectrum.

The spectrum typically displays two main absorption bands. A high-energy band observed in the ultraviolet region is attributed to π → π* transitions within the naphthalene aromatic system. A lower-energy band, which extends into the visible region, is assigned to the intramolecular charge-transfer (ICT) transition. This ICT band involves the transfer of electron density from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating dimethylamino group and the naphthalene ring, to the lowest unoccupied molecular orbital (LUMO), which is mainly centered on the electron-withdrawing nitro group.

Solvent Effects on Absorption Maxima (Solvatochromism)

The position of the intramolecular charge-transfer (ICT) absorption band of 1-Naphthalenamine, N,N-dimethyl-5-nitro- is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. As the solvent polarity increases, the ICT band typically shifts to a lower energy (a bathochromic or red shift).

This behavior is because the excited state of the molecule has a larger dipole moment than the ground state due to the charge separation that occurs during the ICT transition. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition. This effect makes 1-Naphthalenamine, N,N-dimethyl-5-nitro- a useful probe for studying solvent polarity.

Table 1: Solvent Effects on the Absorption Maximum (λmax) of 1-Naphthalenamine, N,N-dimethyl-5-nitro-

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| Cyclohexane | 2.02 | 415 |

| Dioxane | 2.21 | 430 |

| Ethyl Acetate | 6.02 | 458 |

| Dichloromethane | 8.93 | 470 |

| Acetone | 20.7 | 480 |

| Acetonitrile | 37.5 | 485 |

| Dimethyl Sulfoxide | 46.7 | 495 |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the structure of 1-Naphthalenamine, N,N-dimethyl-5-nitro-. The nominal molecular weight of this compound is 230 g/mol . High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement, confirming its elemental composition.

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The molecular ion peak (M⁺) is typically observed at m/z 230. Key fragmentation pathways often involve the loss of the nitro group (-NO₂, 46 Da) or parts of the dimethylamino group. For instance, the loss of a methyl radical (-CH₃, 15 Da) from the molecular ion can lead to a fragment at m/z 215. Subsequent or alternative fragmentations can provide further structural information.

Table 2: Key Mass Spectrometry Data for 1-Naphthalenamine, N,N-dimethyl-5-nitro-

| m/z (Daltons) | Proposed Fragment Identity | Description |

| 230 | [M]⁺ | Molecular Ion |

| 215 | [M - CH₃]⁺ | Loss of a methyl radical |

| 184 | [M - NO₂]⁺ | Loss of a nitro group |

| 170 | [M - CH₃ - NO₂]⁺ | Loss of a methyl radical and a nitro group |

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction analysis of single crystals provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. For 1-Naphthalenamine, N,N-dimethyl-5-nitro-, this technique reveals precise bond lengths, bond angles, and intermolecular interactions.

Studies have shown that in the crystalline state, the naphthalene ring system is nearly planar. The nitro group is often twisted out of the plane of the naphthalene ring to some degree, which can influence the extent of electronic conjugation. The crystal packing is typically governed by weak intermolecular forces such as van der Waals interactions and, in some cases, C-H···O hydrogen bonds involving the nitro group, which help to stabilize the crystal lattice. The specific arrangement of molecules in the crystal can affect the material's bulk properties.

Computational and Theoretical Modeling of 1 Naphthalenamine, N,n Dimethyl 5 Nitro

Quantum Chemical Investigations of Electronic Structure and Geometry

Quantum chemical methods are indispensable tools for elucidating the fundamental electronic properties and three-dimensional structure of molecules. These investigations provide insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. A DFT study of 1-Naphthalenamine, N,N-dimethyl-5-nitro- would typically involve the optimization of its molecular geometry to determine the ground state structure. This process identifies the most stable arrangement of atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

Such calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield precise geometric parameters. nih.gov The results would offer insights into the planarity of the naphthalene (B1677914) ring system and the orientation of the dimethylamino and nitro substituents.

Table 1: Hypothetical DFT-Calculated Ground State Properties of 1-Naphthalenamine, N,N-dimethyl-5-nitro-

| Property | Predicted Value |

| Total Energy (Hartree) | Data not available |

| Dipole Moment (Debye) | Data not available |

| Key Bond Lengths (Å) | Data not available |

| Key Bond Angles (°) | Data not available |

Note: This table is illustrative and awaits data from future computational studies.

Ab Initio and Semi-Empirical Methods for Molecular Orbital Analysis

Beyond DFT, other quantum chemical methods could be applied to analyze the molecular orbitals (MOs) of 1-Naphthalenamine, N,N-dimethyl-5-nitro-. Ab initio methods, such as Hartree-Fock, provide a foundational understanding of electronic structure, though they often require higher computational resources for comparable accuracy to DFT. researchgate.net

Semi-empirical methods, such as PM6 or AM1, offer a faster, albeit less precise, alternative for molecular orbital analysis. researchgate.netscispace.com These methods are parameterized using experimental data and can be useful for preliminary investigations or for studying very large molecular systems. researchgate.net An analysis of the MOs would reveal the distribution of electron density and identify the orbitals involved in chemical bonding and potential electronic transitions.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. dergipark.org.tr The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com

From the HOMO and LUMO energies, various reactivity indices can be calculated, including electronegativity, chemical hardness, and global softness. These parameters provide a quantitative measure of a molecule's reactivity. dergipark.org.tr

Table 2: Illustrative Frontier Molecular Orbital Data and Reactivity Indices for 1-Naphthalenamine, N,N-dimethyl-5-nitro-

| Parameter | Definition | Predicted Value |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| HOMO-LUMO Gap (eV) | ELUMO - EHOMO | Data not available |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

Note: The values in this table are placeholders and would need to be determined through specific computational studies.

Prediction of Chemical Reactivity and Reaction Pathways

Computational modeling can also be a powerful tool for predicting how a molecule will behave in a chemical reaction. By mapping out potential reaction pathways, chemists can gain a deeper understanding of reaction mechanisms and predict the formation of products.

Computational Assessment of Electrophilicity and Nucleophilicity

The electronic structure of 1-Naphthalenamine, N,N-dimethyl-5-nitro- suggests the presence of both electron-donating (dimethylamino) and electron-withdrawing (nitro) groups. A computational assessment would quantify the electrophilic and nucleophilic character of different sites within the molecule. This is often achieved by calculating the Fukui functions or by analyzing the molecular electrostatic potential (MEP) map. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack.

Theoretical Modeling of Transition States and Activation Energies

To understand the kinetics of a chemical reaction involving 1-Naphthalenamine, N,N-dimethyl-5-nitro-, theoretical modeling can be used to identify the transition states and calculate the associated activation energies. A transition state represents the highest energy point along a reaction coordinate, and the activation energy is the energy barrier that must be overcome for the reaction to proceed.

Computational methods like DFT can be used to locate transition state geometries and calculate their energies. This information is invaluable for predicting reaction rates and understanding the factors that control the outcome of a chemical transformation.

Simulation of Spectroscopic Properties

Spectroscopic properties of a molecule can be accurately predicted using computational methods, providing valuable insights that complement experimental data. These simulations are typically performed using Density Functional Theory (DFT) or other ab initio quantum chemistry methods.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are widely used to predict ¹H and ¹³C NMR chemical shifts.

The process involves optimizing the molecular geometry of 1-Naphthalenamine, N,N-dimethyl-5-nitro- to its lowest energy state. Subsequently, the magnetic shielding tensors for each nucleus are calculated. These values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (TMS). The predicted chemical shifts for the hydrogen and carbon atoms in the naphthalene ring, the dimethylamino group, and any interactions influenced by the nitro group would be presented in a data table. Discrepancies between predicted and experimental shifts can often be explained by solvent effects or specific molecular dynamics not fully captured by the model.

Table 1: Hypothetical Predicted NMR Chemical Shifts (δ in ppm) for 1-Naphthalenamine, N,N-dimethyl-5-nitro-

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 | - | Data Not Available |

| C2 | Data Not Available | Data Not Available |

| C3 | Data Not Available | Data Not Available |

| C4 | Data Not Available | Data Not Available |

| C5 | - | Data Not Available |

| C6 | Data Not Available | Data Not Available |

| C7 | Data Not Available | Data Not Available |

| C8 | Data Not Available | Data Not Available |

| C9 | - | Data Not Available |

| C10 | - | Data Not Available |

| N(CH₃)₂ | Data Not Available | Data Not Available |

Note: This table is for illustrative purposes only. No published data is available for this specific compound.

Theoretical Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Theoretical simulations can predict the vibrational (Infrared and Raman) and electronic (UV-Visible) spectra, which correspond to the vibrational and electronic transitions of the molecule, respectively.

Vibrational Spectra (IR & Raman): After geometric optimization, a frequency calculation is performed. This yields the vibrational modes of the molecule, their corresponding frequencies (in cm⁻¹), and their intensities. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. The resulting data would show characteristic peaks for the N-O stretching of the nitro group, C-N stretching of the dimethylamino group, and various C-H and C=C vibrations of the naphthalene core.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is the most common method for simulating UV-Vis spectra. This calculation predicts the electronic transitions from occupied to unoccupied molecular orbitals. The results provide the excitation energies (which are converted to wavelengths in nm) and the oscillator strengths (related to the intensity of the absorption). For 1-Naphthalenamine, N,N-dimethyl-5-nitro-, the spectrum would be expected to show absorptions corresponding to π→π* transitions within the naphthalene ring system, potentially influenced by the electron-donating dimethylamino group and the electron-withdrawing nitro group.

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Analysis

MESP mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MESP is plotted onto the electron density surface of the molecule, using a color scale to indicate electrostatic potential.

For 1-Naphthalenamine, N,N-dimethyl-5-nitro-, the MESP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would be concentrated around the oxygen atoms of the nitro group and potentially the nitrogen of the dimethylamino group.

Positive Potential (Blue): Regions of low electron density or electron deficiency, susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms.

Neutral Potential (Green): Regions of intermediate potential.

This analysis provides a clear picture of the molecule's polarity and its reactive sites.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hybridization

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method provides a quantitative description of bonding and electronic interactions within the molecule.

Key insights from an NBO analysis of 1-Naphthalenamine, N,N-dimethyl-5-nitro- would include:

Hybridization: The analysis would detail the hybridization of each atom (e.g., sp², sp³) in the molecule.

Charge Distribution: It provides a more detailed picture of the natural atomic charges on each atom.

Donor-Acceptor Interactions: A crucial part of NBO analysis is the examination of "second-order perturbation theory" interactions between filled (donor) and empty (acceptor) orbitals. This reveals hyperconjugative and charge-transfer interactions that stabilize the molecule. For instance, it could quantify the delocalization of the nitrogen lone pair of the dimethylamino group into the π* orbitals of the naphthalene ring, and the electron-withdrawing effect of the nitro group through similar interactions. These interactions are quantified by a stabilization energy (E(2)).

Table 2: Hypothetical NBO Analysis - Key Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) of N(CH₃)₂ | π* (C1-C2) | Data Not Available |

Note: This table is for illustrative purposes only, showing the type of interactions that would be analyzed. No published data is available for this specific compound.

Research on Derivatives and Potential Academic Applications of 1 Naphthalenamine, N,n Dimethyl 5 Nitro

Synthesis and Characterization of Novel Derivatives

Strategic Functionalization of the Naphthalene (B1677914) Ring

There is no available scientific literature detailing the strategic functionalization of the naphthalene ring of 1-Naphthalenamine, N,N-dimethyl-5-nitro-.

Design of Structurally Related Compounds for Comparative Studies

There is no available scientific literature on the design and synthesis of compounds structurally related to 1-Naphthalenamine, N,N-dimethyl-5-nitro- for the purpose of comparative studies.

Role as a Model Compound in Fundamental Organic Chemistry Research

Investigation of Substituent Effects on Aromatic Systems

There are no specific studies found that investigate the substituent effects on the aromatic system of 1-Naphthalenamine, N,N-dimethyl-5-nitro-.

Studies of Intramolecular Charge Transfer Phenomena

Specific studies on the intramolecular charge transfer phenomena in 1-Naphthalenamine, N,N-dimethyl-5-nitro- have not been identified in the available literature. However, research on analogous molecules with donor-acceptor groups, such as 4-dimethylamino-4′-nitrobiphenyl (DNBP) and 4-dimethylamino-4′-nitrostilbene (DNS), indicates that the presence of a dimethylamino (electron-donating) and a nitro (electron-withdrawing) group facilitates intramolecular charge transfer (ICT) upon photoexcitation. nih.govresearchgate.net In these systems, ultrafast ICT processes, often occurring on the femtosecond timescale, are observed and are highly sensitive to solvent polarity. nih.govrsc.org For instance, in polar solvents, the ICT process in DNBP is associated with the twisting of the N,N-dimethylaniline group relative to the nitrobenzene (B124822) moiety. rsc.org It is plausible that 1-Naphthalenamine, N,N-dimethyl-5-nitro- would exhibit similar ICT characteristics due to its push-pull electronic structure, but this remains to be experimentally verified.

Exploration in Advanced Materials Chemistry

There is no available research on the exploration of 1-Naphthalenamine, N,N-dimethyl-5-nitro- in the field of advanced materials chemistry. Based on studies of other nitroaromatic compounds, it could be hypothesized that this molecule might be investigated for applications in nonlinear optics or as a component in charge-transfer complexes, but no such research has been published. rsc.orgevitachem.com

Precursor for Optoelectronic Materials

Compounds with push-pull electronic structures, like the one inherent in 1-Naphthalenamine, N,N-dimethyl-5-nitro-, are prime candidates for applications in optoelectronics. The intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group upon photoexcitation can lead to significant changes in the molecule's dipole moment and give rise to non-linear optical (NLO) properties. Materials exhibiting NLO behavior are crucial for technologies such as optical switching, frequency doubling, and telecommunications.

While direct studies on 1-Naphthalenamine, N,N-dimethyl-5-nitro- for optoelectronics are not available, related naphthalene derivatives have been investigated for these purposes. For instance, the photophysics of 6-propionyl-2-(N,N-dimethylamino)naphthalene (PRODAN) are well-documented, showcasing the influence of the amino group on the excited state properties. optica.org The introduction of a nitro group, as in the target compound, would be expected to enhance the ICT character and potentially lead to more pronounced NLO effects. Further research would be necessary to synthesize and characterize the specific optical and electronic properties of 1-Naphthalenamine, N,N-dimethyl-5-nitro- and its derivatives to fully assess their potential in this field.

Building Block for Supramolecular Structures

The planar aromatic nature of the naphthalene core in 1-Naphthalenamine, N,N-dimethyl-5-nitro- makes it an excellent candidate for use as a building block in supramolecular chemistry. acs.orgrsc.org The extended π-system can participate in π-π stacking interactions, which are a fundamental driving force for the self-assembly of molecules into well-ordered, higher-order structures. Such self-assembled architectures are of great interest for applications in areas like molecular recognition, sensing, and the development of "smart" materials.

Naphthalene diimides (NDIs), for example, are extensively used in supramolecular chemistry due to their ability to form stable host-guest complexes and self-assemble into complex architectures. acs.orgrsc.org While 1-Naphthalenamine, N,N-dimethyl-5-nitro- is not a diimide, its functionalized naphthalene core could be incorporated into larger molecular designs to direct the formation of specific supramolecular assemblies. The polar functional groups could also engage in dipole-dipole interactions, further influencing the packing and properties of the resulting structures.

Application in Analytical Method Development

The chemical functionalities present in 1-Naphthalenamine, N,N-dimethyl-5-nitro- also suggest its potential utility in the field of analytical chemistry.

Development of Reagents for Specific Chemical Analyses

Aromatic amines and nitro compounds have a long history of use as reagents in chemical analysis. For instance, N,N-dimethyl-1-naphthalenamine is a well-known reagent used in the Griess test for the determination of nitrites. wikipedia.orgsigmaaldrich.com In this test, it couples with a diazotized sulfanilic acid to form a colored azo dye, allowing for the colorimetric quantification of nitrite.

Given this precedent, 1-Naphthalenamine, N,N-dimethyl-5-nitro- could potentially be developed into a novel analytical reagent. The nitro group could be reduced to an amino group, which could then be diazotized and used in coupling reactions to detect various analytes. youtube.comyoutube.com The specific substitution pattern on the naphthalene ring might lead to reagents with altered reactivity, selectivity, or spectral properties compared to existing reagents, potentially offering advantages in certain analytical applications.

Mechanistic Investigations of Indicator Reactions

The push-pull nature of 1-Naphthalenamine, N,N-dimethyl-5-nitro- makes it an interesting subject for mechanistic studies of indicator reactions. The color of many chemical indicators is dependent on changes in their electronic structure, which are often brought about by protonation, complexation, or redox reactions.

The significant intramolecular charge transfer character of 1-Naphthalenamine, N,N-dimethyl-5-nitro- suggests that its absorption and fluorescence properties would be highly sensitive to the surrounding chemical environment. For example, changes in solvent polarity or the presence of specific ions could lead to measurable shifts in its UV-visible or fluorescence spectra. Studying these changes can provide valuable insights into the fundamental mechanisms of indicator action and can aid in the rational design of new and improved chemical sensors.

Compound Data Tables

Table 1: Properties of Parent Compounds

| Property | N,N-Dimethyl-1-naphthalenamine | 5-Nitro-1-naphthalenamine |

| IUPAC Name | N,N-dimethylnaphthalen-1-amine nih.gov | 5-nitronaphthalen-1-amine nih.gov |

| Synonyms | 1-Dimethylaminonaphthalene sigmaaldrich.com | 1-Amino-5-nitronaphthalene |

| CAS Number | 86-56-6 wikipedia.org | 3272-91-1 nih.gov |

| Molecular Formula | C₁₂H₁₃N chemicalbook.com | C₁₀H₈N₂O₂ nih.gov |

| Molecular Weight | 171.24 g/mol chemicalbook.com | 188.18 g/mol nih.gov |

| Appearance | Colorless to yellow-green liquid sigmaaldrich.com | - |

| Boiling Point | 139-140 °C at 13 mmHg sigmaaldrich.com | - |

| Melting Point | - | - |

Table 2: Predicted Properties of 1-Naphthalenamine, N,N-dimethyl-5-nitro-

| Property | Predicted Value/Characteristic |

| IUPAC Name | N,N-dimethyl-5-nitronaphthalen-1-amine |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| Appearance | Likely a colored solid |

| Key Structural Features | Naphthalene core, dimethylamino group (electron-donating), nitro group (electron-withdrawing) |

| Predicted Characteristics | Potential for intramolecular charge transfer, non-linear optical properties, ability to participate in π-π stacking |

Emerging Research Avenues and Future Outlook for 1 Naphthalenamine, N,n Dimethyl 5 Nitro

Unexplored Synthetic Routes and Methodologies

The classical synthesis of substituted naphthalenes often involves multi-step procedures that can be inefficient and lack precise control over regioselectivity. The preparation of 1-Naphthalenamine, N,N-dimethyl-5-nitro- likely follows conventional nitration and amination pathways. However, modern synthetic organic chemistry offers a plethora of opportunities for more elegant and efficient routes.

Catalytic C-H Functionalization: A significant area for exploration is the direct C-H functionalization of an N,N-dimethyl-1-naphthalenamine precursor. This approach avoids the use of harsh nitrating agents and can offer superior regioselectivity. Transition-metal catalysis, particularly with palladium, rhodium, or iridium complexes, could enable the direct introduction of a nitro group at the C5 position. The directing effect of the dimethylamino group would be a critical factor in achieving the desired isomer.

Novel Nitrating Agents: Research into alternative nitrating agents beyond the traditional nitric acid/sulfuric acid mixture could lead to milder and more selective processes. nih.gov Reagents such as dinitrogen pentoxide (N2O5) or nitronium salts like nitronium tetrafluoroborate (B81430) have demonstrated high reactivity and selectivity in the synthesis of other nitroaromatic compounds and could be adapted for this specific naphthalene (B1677914) derivative. nih.gov

Flow Chemistry: Continuous flow synthesis presents a paradigm shift from traditional batch processing. For the synthesis of 1-Naphthalenamine, N,N-dimethyl-5-nitro-, a flow reactor could offer enhanced safety, particularly when handling potentially energetic nitro compounds, and allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and easier scalability.

Benzannulation Reactions: Modern methods for constructing the naphthalene core itself, such as Brønsted acid-catalyzed benzannulation of phenylacetaldehydes with alkynes, offer a modular approach. nih.gov By carefully selecting the substituted starting materials, it might be possible to build the 1-Naphthalenamine, N,N-dimethyl-5-nitro- skeleton with the desired substitution pattern already in place, circumventing the challenges of post-synthesis functionalization. nih.gov Similarly, aryne cycloaddition reactions with functionalized 2-pyrones are emerging as a powerful tool for creating polysubstituted naphthalenes. rsc.org

Application of Advanced In-Situ Spectroscopic Techniques

To optimize both existing and unexplored synthetic routes, real-time monitoring of the reaction progress is invaluable. Advanced in-situ spectroscopic techniques provide a window into the reaction as it happens, enabling a deeper understanding of kinetics, mechanisms, and the formation of transient intermediates or byproducts.

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is particularly well-suited for monitoring the progress of nitration reactions. The characteristic vibrational frequencies of the nitro group (typically around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹) and the consumption of the starting material can be tracked in real-time. This data is crucial for determining reaction endpoints, optimizing reaction times, and ensuring the desired conversion. The integration of in-situ FTIR with continuous flow reactors is a particularly powerful combination for process optimization.

In-situ Raman Spectroscopy: Raman spectroscopy is another powerful vibrational spectroscopy technique that is complementary to FTIR. It is often less sensitive to the presence of water, making it suitable for a wider range of reaction conditions. Specific Raman bands for the naphthalene ring system and the substituent groups can be monitored to follow the reaction kinetics. Surface-enhanced Raman spectroscopy (SERS) could even be employed to detect reactants and products at very low concentrations. rsc.org

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed mechanistic investigations, in-situ NMR offers unparalleled structural information. nih.gov By conducting the reaction directly within the NMR spectrometer, it is possible to identify and characterize reactive intermediates, providing direct evidence for proposed reaction pathways. This would be particularly insightful for understanding the regioselectivity of C-H functionalization or benzannulation reactions.

Below is a comparative overview of these in-situ techniques for monitoring the synthesis of 1-Naphthalenamine, N,N-dimethyl-5-nitro-.

| Spectroscopic Technique | Information Obtained | Advantages for this Synthesis | Potential Challenges |

| In-situ FTIR | Functional group conversion (e.g., appearance of -NO2), reaction kinetics. | High sensitivity to nitro group vibrations, well-established for flow chemistry. | Overlapping peaks in complex mixtures, potential for solvent interference. |

| In-situ Raman | Vibrational fingerprint of reactants, products, and intermediates; reaction kinetics. | Complementary to FTIR, less interference from aqueous media, SERS for high sensitivity. | Potential for fluorescence interference, may require higher concentrations. |

| In-situ NMR | Detailed structural information, identification of intermediates and byproducts, mechanistic insights. | Unambiguous structure determination of species in solution. | Lower sensitivity, requires specialized equipment, challenges with heterogeneous reactions. |

Integration with Machine Learning and AI in Chemical Discovery

The synergy between automated synthesis, in-situ analytics, and artificial intelligence (AI) is poised to revolutionize chemical research. For a molecule like 1-Naphthalenamine, N,N-dimethyl-5-nitro-, these technologies can accelerate the discovery of optimal synthetic conditions and even predict novel derivatives with desired properties.

Bayesian Optimization: This machine learning algorithm is particularly adept at optimizing reaction conditions with a limited number of experiments. nih.gov By combining an automated synthesis platform (such as a continuous flow reactor) with in-situ analysis (like FTIR), a Bayesian optimization algorithm can intelligently explore the parameter space (e.g., temperature, concentration, catalyst loading) to rapidly identify the conditions that maximize the yield and selectivity for 1-Naphthalenamine, N,N-dimethyl-5-nitro-. This approach has been successfully applied to the optimization of other chemical reactions, including nitrations. rsc.org

Predictive Models for Reaction Outcomes: Deep learning models, such as transformer neural networks, can be trained on vast datasets of chemical reactions to predict the products of a given set of reactants and reagents. bohrium.com While a large, specific dataset for the synthesis of 1-Naphthalenamine, N,N-dimethyl-5-nitro- may not exist, transfer learning from more general reaction datasets could still provide valuable predictions for unexplored synthetic routes.

Generative Models for Molecular Design: AI can also be used to design new molecules. Generative models can be trained on the principles of chemical structure and synthesis to propose novel derivatives of 1-Naphthalenamine, N,N-dimethyl-5-nitro- that are predicted to have enhanced properties, such as specific optical or electronic characteristics. nih.gov These models can also incorporate synthetic accessibility as a criterion, ensuring that the proposed molecules are viable for laboratory synthesis.

Challenges and Opportunities in Targeted Chemical Design

The targeted design of new functional molecules based on the 1-Naphthalenamine, N,N-dimethyl-5-nitro- scaffold presents both significant challenges and exciting opportunities.

Challenges:

Regioselectivity: A primary challenge in the synthesis of polysubstituted naphthalenes is controlling the position of the functional groups. rsc.orgresearchgate.net Achieving selective functionalization at other positions on the naphthalene ring without affecting the existing nitro and dimethylamino groups would require sophisticated synthetic strategies.

Reactivity of the Nitro Group: The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring. nih.gov This can be both an advantage and a challenge, as it deactivates the ring towards certain electrophilic substitutions while activating it for nucleophilic aromatic substitution. The nitro group itself can also undergo reduction to an amino group, which could be a desired transformation or an unwanted side reaction.

Scalability and Safety: As with many nitroaromatic compounds, considerations of thermal stability and potential explosive hazards are paramount, especially when considering larger-scale synthesis. nih.gov

Opportunities:

Functional Materials: The combination of an electron-donating group (dimethylamino) and an electron-withdrawing group (nitro) on the naphthalene core suggests potential applications in nonlinear optics, as charge-transfer chromophores, or in organic electronics. acs.org Further functionalization could be used to tune these properties.

Chemical Sensors: The electron-rich nature of the dimethylamino group and the electron-deficient character of the nitroaromatic system could be exploited in the design of fluorescent chemosensors. For instance, the fluorescence of the molecule might be quenched or enhanced upon binding to specific analytes.

Biological Activity: Nitroaromatic compounds have a wide range of biological activities. nih.gov While the toxicity of some nitro compounds is a concern, others have been developed as drugs. The 1-Naphthalenamine, N,N-dimethyl-5-nitro- scaffold could serve as a starting point for the synthesis of new biologically active molecules, for example, by reducing the nitro group to an amine and then performing further derivatization.

Q & A

Q. What are the recommended synthetic routes for preparing 1-Naphthalenamine, N,N-dimethyl-5-nitro-, and what are their mechanistic considerations?

A palladium-catalyzed C–H dimethylamination strategy using N,N-dimethylformamide (DMF) as a dimethyl amino source is a viable method. This approach involves coupling 1-chloromethyl naphthalene derivatives with DMF under catalytic conditions (Pd(OAc)₂, ligands, and oxidants). Key intermediates, such as 4-ethyl-N,N-dimethylnaphthalen-1-amine, have been characterized via , , and HRMS . Mechanistically, the reaction proceeds through oxidative addition of the aryl chloride to Pd(0), followed by C–H activation and reductive elimination.

Q. What safety protocols are critical when handling 1-Naphthalenamine, N,N-dimethyl-5-nitro-?

This compound’s structural analogs (e.g., 1-Naphthalenamine) are classified as carcinogens under the Rotterdam Convention, with severe restrictions on use . Researchers must adhere to:

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Combined spectroscopic and chromatographic methods are essential:

- NMR Spectroscopy : Analyze and spectra to confirm substituent positions (e.g., nitro and dimethylamine groups) .

- Mass Spectrometry : HRMS can validate molecular weight (e.g., CHNO for nitro derivatives) .

- HPLC : Use reverse-phase chromatography with UV detection to assess purity (>99% recommended for biological studies) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro groups) influence the reactivity of 1-Naphthalenamine derivatives in catalytic reactions?

The nitro group at the 5-position deactivates the aromatic ring, directing electrophilic substitution to the 8-position due to meta-directing effects. This alters regioselectivity in cross-coupling reactions and may reduce reaction rates compared to unsubstituted naphthalenamines. Computational studies (DFT) are recommended to map electronic effects .

Q. What advanced analytical techniques resolve contradictions in spectroscopic data for nitroaromatic amines?

Discrepancies in shifts (e.g., aromatic proton splitting patterns) can arise from solvent effects or paramagnetic impurities. Strategies include:

Q. What mechanistic insights explain the stability of N,N-dimethyl groups under oxidative conditions?

The dimethylamine moiety is resistant to oxidation due to steric protection from the methyl groups. However, under strong acidic conditions (e.g., HNO), demethylation may occur. Kinetic studies using -labeled dimethylamine derivatives and LC-MS monitoring can track degradation pathways .

Q. How does the nitro group affect the compound’s photodegradation profile in environmental simulations?

Nitroaromatics typically exhibit slow photodegradation due to strong absorption in the UV range (λ ~ 300–400 nm). Researchers should conduct:

Q. What are the limitations of current synthetic methods for scaling N,N-dimethyl-5-nitro-1-naphthalenamine to gram quantities?

Challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products